molecular formula C17H11F3N2O2 B2720763 3-phenyl-N-[3-(trifluoromethyl)phenyl]-1,2-oxazole-5-carboxamide CAS No. 320422-32-0

3-phenyl-N-[3-(trifluoromethyl)phenyl]-1,2-oxazole-5-carboxamide

Cat. No.: B2720763
CAS No.: 320422-32-0
M. Wt: 332.282
InChI Key: NIQWNGKTPGWICU-UHFFFAOYSA-N
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Description

3-phenyl-N-[3-(trifluoromethyl)phenyl]-1,2-oxazole-5-carboxamide is a chemical compound known for its unique structural features and potential applications in various fields. This compound contains a trifluoromethyl group, which is known to impart significant pharmacological properties to molecules. The presence of the oxazole ring and the carboxamide group further enhances its chemical reactivity and potential utility in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenyl-N-[3-(trifluoromethyl)phenyl]-1,2-oxazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonyl chloride under specific conditions.

    Coupling Reactions: The phenyl groups can be introduced through coupling reactions, such as Suzuki or Heck coupling, using appropriate boronic acids or halides.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Catalysts and reaction conditions are carefully selected to ensure efficient production. Continuous flow reactors and automated synthesis platforms may be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

3-phenyl-N-[3-(trifluoromethyl)phenyl]-1,2-oxazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

3-phenyl-N-[3-(trifluoromethyl)phenyl]-1,2-oxazole-5-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects due to the presence of the trifluoromethyl group, which is known to enhance drug efficacy.

    Industry: Utilized in the development of new materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

    3-(trifluoromethyl)phenol: Contains a trifluoromethyl group and a phenol group.

    N-phenyl-bis(trifluoromethanesulfonimide): Contains two trifluoromethyl groups and a sulfonimide group.

    NS3623: Contains a trifluoromethyl group and a tetrazole ring.

Uniqueness

3-phenyl-N-[3-(trifluoromethyl)phenyl]-1,2-oxazole-5-carboxamide is unique due to the combination of the trifluoromethyl group, oxazole ring, and carboxamide group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

3-phenyl-N-[3-(trifluoromethyl)phenyl]-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11F3N2O2/c18-17(19,20)12-7-4-8-13(9-12)21-16(23)15-10-14(22-24-15)11-5-2-1-3-6-11/h1-10H,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIQWNGKTPGWICU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=C2)C(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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